(2R)-2-(Trifluoromethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Trifluoromethyl)morpholine is a heterocyclic organic compound featuring a morpholine ring substituted with a trifluoromethyl group at the 2-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of morpholine derivatives using reagents such as Umemoto’s reagents or Togni’s reagents under specific reaction conditions . These reactions often require the presence of radical initiators and can be carried out under mild to moderate temperatures.
Industrial Production Methods
Industrial production of (2R)-2-(Trifluoromethyl)morpholine may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the choice of reagents and solvents is crucial to minimize environmental impact and ensure safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Trifluoromethyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can introduce various functional groups into the morpholine ring, leading to a wide range of derivatives.
Scientific Research Applications
(2R)-2-(Trifluoromethyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate, particularly in the design of drugs with improved metabolic stability and pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of (2R)-2-(Trifluoromethyl)morpholine involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(Trifluoromethyl)pyrrolidine: Another heterocyclic compound with a trifluoromethyl group, but with a pyrrolidine ring instead of a morpholine ring.
(2R)-2-(Trifluoromethyl)piperidine: Similar structure but with a piperidine ring.
(2R)-2-(Trifluoromethyl)azetidine: Features an azetidine ring with a trifluoromethyl group.
Uniqueness
(2R)-2-(Trifluoromethyl)morpholine is unique due to the presence of both the morpholine ring and the trifluoromethyl group. The morpholine ring provides a distinct set of chemical properties, including basicity and hydrogen bonding capability, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This combination makes this compound a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-(trifluoromethyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAZCYUQNNFOKS-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.